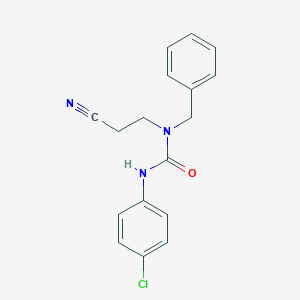![molecular formula C19H22N2O3 B240522 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide, commonly known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DEAB is a small molecule inhibitor that has been found to have a wide range of biological activities, making it an important tool for studying various cellular processes.
作用機序
DEAB inhibits ALDH activity by binding to the enzyme's active site, preventing the conversion of aldehydes to their corresponding carboxylic acids. This leads to the accumulation of toxic aldehydes, resulting in cell death. DEAB has been found to be a selective inhibitor of ALDH1A1, a subtype of ALDH that is highly expressed in cancer stem cells.
Biochemical and Physiological Effects:
DEAB has been found to have several biochemical and physiological effects. Inhibition of ALDH activity by DEAB has been shown to induce apoptosis in cancer stem cells, making it a potential therapeutic agent for the treatment of cancer. DEAB has also been found to affect embryonic development by inhibiting retinoic acid synthesis, a process that is critical for the development of various organs and tissues.
実験室実験の利点と制限
DEAB has several advantages as a research tool. It is a small molecule inhibitor that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. DEAB is also a selective inhibitor of ALDH1A1, making it a useful tool for studying the role of this enzyme in various cellular processes. However, DEAB also has limitations as a research tool. It has been found to have off-target effects, which can complicate data interpretation. Additionally, the use of DEAB in cell culture experiments can be challenging due to its low solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of DEAB in scientific research. One potential application is in the study of cancer stem cells. DEAB has been found to induce apoptosis in cancer stem cells, making it a potential therapeutic agent for the treatment of cancer. Another potential application is in the study of tissue regeneration. DEAB has been found to affect embryonic development by inhibiting retinoic acid synthesis, suggesting that it may have a role in tissue regeneration. Additionally, further studies are needed to better understand the off-target effects of DEAB and to develop more effective methods for its use in cell culture experiments.
合成法
The synthesis of DEAB involves the reaction of 2-ethoxybenzoyl chloride with N-(4-aminophenyl)-2-(dimethylamino)acetamide in the presence of triethylamine. The reaction yields DEAB, which is then purified using column chromatography. The purity of DEAB is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DEAB has been extensively used in scientific research for its ability to inhibit aldehyde dehydrogenase (ALDH) activity. ALDH is an enzyme that plays a critical role in various cellular processes, including the metabolism of drugs and toxic substances. Inhibition of ALDH activity by DEAB has been found to have several applications in research, including the study of cancer stem cells, embryonic development, and tissue regeneration.
特性
製品名 |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-8-6-5-7-16(17)19(23)20-15-11-9-14(10-12-15)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23) |
InChIキー |
XGSFGPULFPWOQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide](/img/structure/B240525.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)